molecular formula C20H25N5O4 B2964671 9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844829-48-7

9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2964671
CAS No.: 844829-48-7
M. Wt: 399.451
InChI Key: KUHBTLVEISPNHH-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic pyrimidopurine-dione family, characterized by a fused pyrimidine-purine core with a tetrahydropyrimidine ring. Key structural features include:

  • 3-(2-Methoxyethyl): A flexible ether-containing substituent at position 3, enhancing solubility compared to bulkier alkyl/aryl groups.
  • 1-Methyl: A compact methyl group at position 1, minimizing steric hindrance.

Its synthesis likely follows established routes for tricyclic purine derivatives, involving alkylation/arylation of xanthine precursors under reflux conditions .

Properties

IUPAC Name

9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-4-29-15-8-6-14(7-9-15)23-10-5-11-24-16-17(21-19(23)24)22(2)20(27)25(18(16)26)12-13-28-3/h6-9H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHBTLVEISPNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione represents a class of pyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, supported by relevant studies and data.

  • Molecular Formula : C21H24N4O4
  • Molecular Weight : 396.45 g/mol
  • CAS Number : 1109276-89-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyrimidine core.
  • Introduction of the ethoxy and methoxyethyl substituents via nucleophilic substitution reactions.
  • Purification and characterization through techniques such as NMR and mass spectrometry.

Antitumor Activity

Research indicates that compounds in the pyrimidine class exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that similar pyrimidine derivatives inhibited cell proliferation in HeLa cells by disrupting macromolecular synthesis pathways .
  • Mechanism : The mechanism may involve interference with DNA synthesis or repair processes, leading to apoptosis in tumor cells.

Antiviral Properties

Pyrimidine derivatives have also been investigated for their antiviral activities:

  • Study Findings : Inhibitors targeting the pyrimidine biosynthesis pathway have shown promise in enhancing antiviral responses against viruses like Hepatitis E .
  • Potential Mechanism : These compounds may act by depleting nucleotide pools necessary for viral replication.

Enzyme Inhibition

The compound's structure suggests potential interactions with specific enzymes:

  • Target Enzymes : Enzymes involved in nucleotide metabolism may be inhibited by this compound, leading to altered cellular metabolism .
  • Biological Implications : Such inhibition could affect not only cancer cells but also normal cellular functions.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cells/PathwaysReference
Compound AAntitumorHeLa Cells
Compound BAntiviralHepatitis E Virus
Compound CEnzyme InhibitionNucleotide Metabolism

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key differences between the target compound and its analogs:

Compound Name / ID Substituents (Position) Molecular Weight Key Properties/Bioactivity Synthesis Method Reference ID
Target Compound 9-(4-Ethoxyphenyl), 3-(2-Methoxyethyl), 1-Methyl ~415.4 g/mol Hypothesized balanced lipophilicity (logP ~2.1) due to ethoxyphenyl and methoxyethyl groups. Likely via alkylation of xanthine precursors (e.g., reflux in ethanol/n-butanol)
9-(4-Ethoxyphenyl)-1-Methyl-3-(4-Methylbenzyl)-Pyrimidopurine-dione () 3-(4-Methylbenzyl) ~459.5 g/mol Higher logP (~3.5) due to benzyl group; potential for enhanced CNS penetration. Alkylation with 4-methylbenzyl bromide
1,3-Dimethyl-9-(Prop-2-ynyl)-Pyrimidopurine-dione (Compound 24, ) 9-(Prop-2-ynyl) ~273.3 g/mol Terminal alkyne enables click chemistry; lower solubility (logP ~1.8). Reflux with propargylamine in n-butanol
9-(2-Chloro-6-Fluorobenzyl)-Pyrimidopurine-dione () 9-(2-Chloro-6-Fluorobenzyl) ~407.8 g/mol Dual MAO-B/PDE10A inhibition; halogen atoms enhance target binding affinity. Microwave-assisted solvent-free synthesis
8-(4-(6,7-Dimethoxyisoquinolinyl)butyl)-Imidazopurine-dione (Compound 5, ) 8-(Isoquinolinyl-butyl) ~483.5 g/mol High 5-HT7 receptor affinity (Ki = 12 nM); bulky substituent reduces solubility. Multi-step alkylation/cyclization

Structural and Functional Insights

Substituent Effects on Solubility :

  • The 2-methoxyethyl group in the target compound improves aqueous solubility compared to 4-methylbenzyl () or prop-2-ynyl () groups, as ethers reduce logP while maintaining moderate hydrophobicity .
  • Halogenated benzyl groups (e.g., 2-chloro-6-fluorobenzyl in ) increase logP but enhance target engagement via halogen bonding .

Biological Activity Trends: MAO-B Inhibition: Electron-withdrawing groups (e.g., chloro, fluoro) at position 9 correlate with MAO-B inhibitory activity, as seen in . Receptor Affinity: Bulky substituents like isoquinolinyl-butyl () improve 5-HT7/D2 receptor binding but may limit blood-brain barrier penetration .

Synthetic Efficiency :

  • Microwave-assisted synthesis () reduces reaction time and improves yields compared to traditional reflux methods () .

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